molecular formula C13H11NO5 B2958287 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde CAS No. 847590-49-2

5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B2958287
CAS No.: 847590-49-2
M. Wt: 261.233
InChI Key: YCVNWTOFLQQADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde is a complex organic compound characterized by its furan ring structure substituted with an ethoxy group and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where an appropriate aldehyde reacts with a nitro-substituted phenol derivative in the presence of a base catalyst. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule in biological studies. It can be used to probe biological systems and study enzyme mechanisms.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases and cancer.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde

  • 5-(Ethoxymethyl)furan-2-carboxaldehyde

Uniqueness: 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific uses.

Properties

IUPAC Name

5-(4-ethoxy-3-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-2-18-13-5-3-9(7-11(13)14(16)17)12-6-4-10(8-15)19-12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVNWTOFLQQADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.